

Application Notes and Protocols for 8-Bromoquinolin-4(1H)-one

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Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications of **8-Bromoquinolin-4(1H)-one**, a versatile heterocyclic intermediate. The document details its use in the synthesis of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. Detailed experimental protocols for its derivatization and for the biological evaluation of its analogues are also provided.

Introduction: The Quinolin-4(1H)-one Scaffold

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.^{[1][2]} Derivatives of this scaffold are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom, as in **8-Bromoquinolin-4(1H)-one**, provides a versatile handle for synthetic modification, allowing for the generation of diverse libraries of compounds for drug discovery and development.^[3] This strategic placement of a bromine atom allows for facile derivatization through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Key Research Applications

The primary research application of **8-Bromoquinolin-4(1H)-one** is as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown significant potential in the following areas:

- Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative activity of quinolinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[4][5]
- Antimicrobial Activity: The quinolone scaffold is a well-established pharmacophore in antibacterial drug discovery.[6][7] Functionalization of the **8-Bromoquinolin-4(1H)-one** core can lead to the development of novel antibacterial agents with improved efficacy or activity against resistant strains.

Data Presentation: Biological Activities of Bromoquinolinone Derivatives

The following tables summarize the biological activities of various bromoquinolinone derivatives, illustrating the potential of compounds synthesized from **8-Bromoquinolin-4(1H)-one**.

Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Result | Reference |
|--------------------------------|----------------------------------|-----------------|------------|-----------|
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | IC50 | 6.7 µg/mL | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | IC50 | 25.6 µg/mL | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | IC50 | 11.2 µg/mL | [8] |
| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | IC50 | 19.4 µg/mL | [8] |
| 7-Bromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | IC50 | >50 µg/mL | [8] |
| 7-Bromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | IC50 | >50 µg/mL | [8] |
| Compound 11e ¹ | COLO 205 (colon cancer) | IC50 | < 1 µM | [4] |
| Compound 11e ¹ | HL-60 (leukemia) | IC50 | < 1 µM | [4] |
| Compound 11e ¹ | Hep3B (hepatocellular carcinoma) | IC50 | < 1 µM | [4] |
| Compound 11e ¹ | H460 (lung cancer) | IC50 | < 1 µM | [4] |

¹Compound 11e is a 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivative.

Table 2: Antimicrobial Activity of Quinolone Derivatives

| Compound | Microbial Strain | Activity Metric | Result | Reference |
|-----------------------------|------------------------|-----------------|---------------|-----------|
| Quinolone coupled hybrid 5d | Staphylococcus aureus | MIC | 0.125-8 µg/mL | |
| Quinolone coupled hybrid 5d | Bacillus subtilis | MIC | 0.125-8 µg/mL | |
| Quinolone coupled hybrid 5d | Escherichia coli | MIC | 0.125-8 µg/mL | |
| Quinolone coupled hybrid 5d | Pseudomonas aeruginosa | MIC | 0.125-8 µg/mL | |

Experimental Protocols

Synthesis of 8-Aryl-quinolin-4(1H)-ones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 8-aryl-quinolin-4(1H)-ones from **8-Bromoquinolin-4(1H)-one**.[\[9\]](#)[\[10\]](#)

Materials:

- **8-Bromoquinolin-4(1H)-one**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- Triphenylphosphine (PPh_3) (4 mol%)
- Potassium carbonate (K_2CO_3) (2 equivalents)

- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add **8-Bromoquinolin-4(1H)-one** (1 equivalent), the arylboronic acid (1.2 equivalents), $\text{Pd}(\text{OAc})_2$ (2 mol%), PPh_3 (4 mol%), and K_2CO_3 (2 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-quinolin-4(1H)-one.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

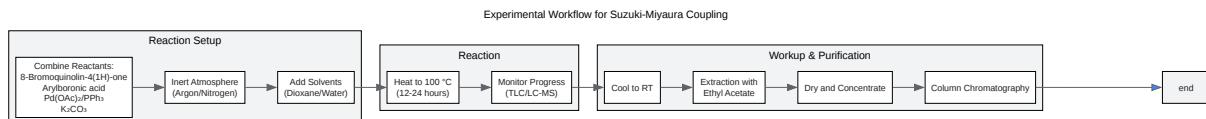
- Cancer cell line of interest (e.g., HeLa, HT29)
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- 8-Aryl-quinolin-4(1H)-one derivatives to be tested
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

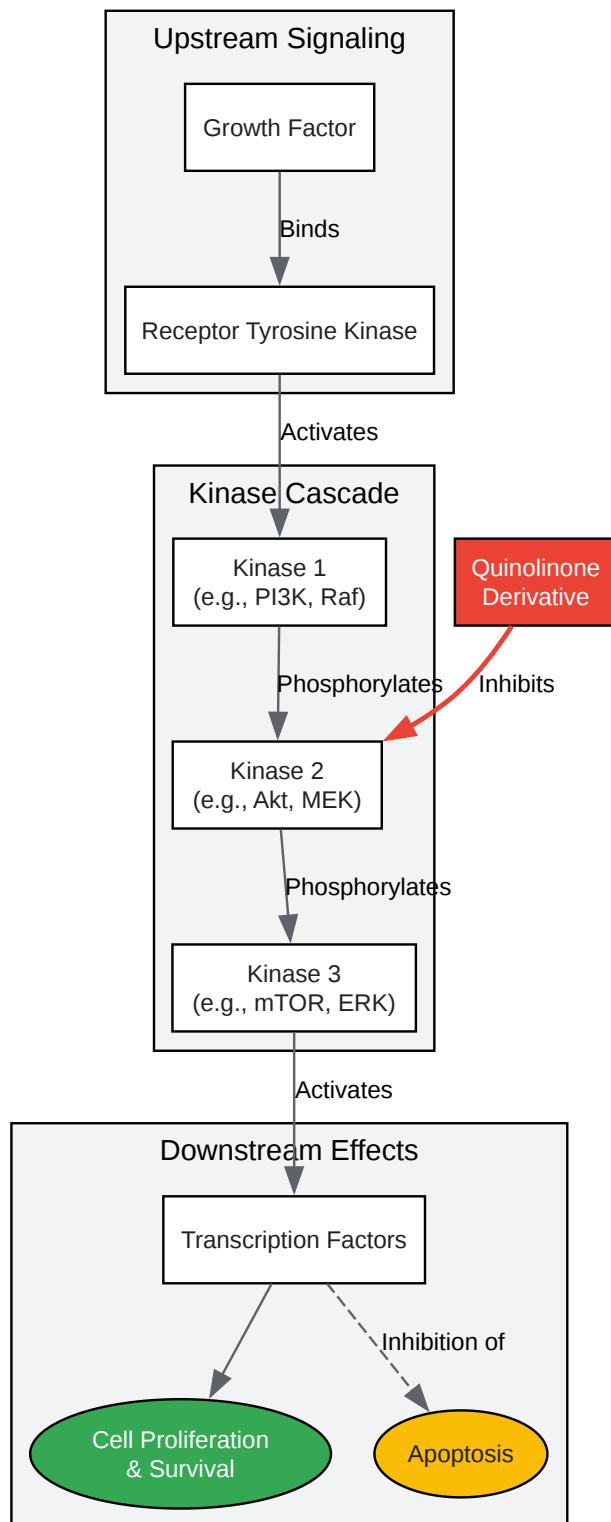
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours at 37 °C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value for each compound.

Visualizations



Generalized Kinase Inhibition Signaling Pathway

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